molecular formula C17H21N3O6 B8044235 ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate

ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate

Cat. No.: B8044235
M. Wt: 363.4 g/mol
InChI Key: QKYMFCPUPGBRTC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate is a chemical compound with unique properties and applications in various fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate involves several steps, starting with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product. Specific details about the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Detailed information about these products can be found in chemical databases and research articles .

Scientific Research Applications

ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in biochemical assays and studies of molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate include those with comparable molecular structures and reactivity. These compounds may share some properties but also have unique characteristics that differentiate them from this compound .

Uniqueness: The uniqueness of this compound lies in its specific molecular structure and the particular reactions it undergoes. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

IUPAC Name

ethyl (Z)-3-(morpholin-4-ylamino)-2-(3-nitrobenzoyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-3-26-17(22)15(12(2)18-19-7-9-25-10-8-19)16(21)13-5-4-6-14(11-13)20(23)24/h4-6,11,18H,3,7-10H2,1-2H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMFCPUPGBRTC-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)NN1CCOCC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NN1CCOCC1)/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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